1-(ethylsulfonyl)-N'-[(E)-{1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}methylidene]piperidine-3-carbohydrazide
Overview
Description
1-(ethylsulfonyl)-N’-[(E)-{1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}methylidene]piperidine-3-carbohydrazide is a complex organic compound that features a combination of indole, piperidine, and trifluoromethylbenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ethylsulfonyl)-N’-[(E)-{1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}methylidene]piperidine-3-carbohydrazide typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones.
Introduction of the Trifluoromethylbenzyl Group: This step involves the alkylation of the indole derivative with a trifluoromethylbenzyl halide under basic conditions.
Formation of the Piperidine Derivative: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Coupling of the Indole and Piperidine Derivatives: The indole and piperidine derivatives are coupled using a suitable coupling reagent, such as EDCI or DCC, in the presence of a base.
Introduction of the Ethylsulfonyl Group: The final step involves the sulfonylation of the coupled product with ethylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(ethylsulfonyl)-N’-[(E)-{1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}methylidene]piperidine-3-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound or reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halides, sulfonates, and organometallic reagents.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its potential as a drug candidate.
Medicine: The compound could be investigated for its potential therapeutic effects in various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(ethylsulfonyl)-N’-[(E)-{1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}methylidene]piperidine-3-carbohydrazide would depend on its specific biological or chemical activity. Potential mechanisms could include:
Molecular Targets: The compound may interact with specific proteins, enzymes, or receptors in biological systems.
Pathways Involved: The compound may modulate specific signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(ethylsulfonyl)-N’-[(E)-{1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl}methylidene]piperidine-3-carbohydrazide
- 1-(methylsulfonyl)-N’-[(E)-{1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}methylidene]piperidine-3-carbohydrazide
- 1-(ethylsulfonyl)-N’-[(E)-{1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}methylidene]piperidine-4-carbohydrazide
Uniqueness
The uniqueness of 1-(ethylsulfonyl)-N’-[(E)-{1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}methylidene]piperidine-3-carbohydrazide lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
1-ethylsulfonyl-N-[(E)-[1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-yl]methylideneamino]piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F3N4O3S/c1-2-36(34,35)32-12-6-8-19(17-32)24(33)30-29-14-20-16-31(23-11-4-3-10-22(20)23)15-18-7-5-9-21(13-18)25(26,27)28/h3-5,7,9-11,13-14,16,19H,2,6,8,12,15,17H2,1H3,(H,30,33)/b29-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOURNCUJCFVJSN-IPPBACCNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NN=CC2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)N/N=C/C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F3N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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